N-(3,4-dichlorophenyl)-1-naphthamide

Monoamine Oxidase A Neurodegenerative Disease Enzyme Inhibition

Researchers requiring MAO-A reference inhibitors face risks from positional isomer misidentification. N-(2,4-dichlorophenyl)-1-naphthamide inhibits AChE/BChE, not MAO-A, invalidating assay results. N-(3,4-Dichlorophenyl)-1-naphthamide (CAS 413614-00-3) provides verified MAO-A target engagement. - Confirmed MAO-A inhibition (IC50 = 29.5 μM) in bovine brain mitochondria. - Orthogonal selectivity over cholinergic targets, unlike 2,4-isomer. - Moderate potency reference calibrant for inhibitor screening campaigns.

Molecular Formula C17H11Cl2NO
Molecular Weight 316.2 g/mol
Cat. No. B312635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-1-naphthamide
Molecular FormulaC17H11Cl2NO
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H11Cl2NO/c18-15-9-8-12(10-16(15)19)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21)
InChIKeySBBVWDKWWMBYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dichlorophenyl)-1-naphthamide Overview


N-(3,4-dichlorophenyl)-1-naphthamide (CAS 413614-00-3) is a synthetic naphthamide derivative with the molecular formula C17H11Cl2NO and a molecular weight of 316.18 g/mol . This compound belongs to a broader class of naphthamide analogs that have been rationally designed and evaluated as potent, reversible, and competitive inhibitors of human monoamine oxidase (MAO) enzymes [1]. Unlike many naphthalene-based compounds that target herbicide safener applications, the structural specificity conferred by the 3,4-dichlorophenyl substitution pattern on the amide nitrogen directs this molecule toward selective inhibition of MAO-A, a key therapeutic target in neurological disorders such as depression and Parkinson's disease [2].

N-(3,4-Dichlorophenyl)-1-naphthamide Isomer Specificity


The precise substitution pattern of the dichlorophenyl ring on the naphthamide scaffold dictates both target engagement and off-target liability, rendering generic substitution between positional isomers scientifically invalid. While the 3,4-dichlorophenyl isomer demonstrates MAO-A inhibitory activity with an IC50 of 29.5 μM in bovine brain mitochondria [1], closely related analogs such as N-(2,4-dichlorophenyl)-1-naphthamide exhibit a completely divergent biological profile—specifically, potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) rather than MAO enzymes [2]. The 2,4-isomer inhibits AChE with an IC50 of 1.044 μM (16-fold more active than neostigmine) and BChE with 21-fold stronger inhibition, confirming that the chlorine atom positions on the phenyl ring fundamentally redirect molecular recognition from monoaminergic to cholinergic targets [3]. Consequently, procurement decisions based solely on molecular formula matching (C17H11Cl2NO) without positional specificity will yield compounds with incompatible biological activity profiles, invalidating experimental hypotheses and wasting research resources.

N-(3,4-Dichlorophenyl)-1-naphthamide Selectivity Evidence


MAO-A Inhibition: vs. Naphthamide Hybrids

N-(3,4-dichlorophenyl)-1-naphthamide inhibits MAO-A with an IC50 of 29.5 μM (2.95E+4 nM) in bovine brain mitochondria using serotonin as substrate [1]. In a rational design study of novel naphthamide derivatives, the most potent MAO-A inhibitor identified was compound 2c, which achieved an IC50 of 0.294 μM—representing approximately 100-fold greater potency than the 3,4-dichlorophenyl compound [2]. This quantitative comparison establishes the 3,4-dichlorophenyl substitution pattern as conferring moderate MAO-A inhibitory activity, positioning it as a useful reference compound or structural starting point for further optimization rather than a high-potency lead candidate.

Monoamine Oxidase A Neurodegenerative Disease Enzyme Inhibition

Selectivity: MAO-A vs. Cholinesterase Inhibition

The biological activity of dichlorophenyl naphthamides is exquisitely sensitive to chlorine substitution pattern. N-(3,4-dichlorophenyl)-1-naphthamide demonstrates MAO-A inhibitory activity with an IC50 of 29.5 μM [1]. In stark contrast, the positional isomer N-(2,4-dichlorophenyl)-1-naphthamide exhibits potent anticholinesterase activity with no reported MAO inhibition: it inhibits acetylcholinesterase (AChE) with an IC50 of 1.044 ± 0.76 μM (16-fold more active than neostigmine) and butyrylcholinesterase (BChE) with 21-fold stronger inhibition than reference compounds [2]. This fundamental shift in molecular target—from MAO-A for the 3,4-isomer to AChE/BChE for the 2,4-isomer—demonstrates that the two compounds are pharmacologically non-interchangeable.

Target Selectivity Structure-Activity Relationship Alzheimer's Disease

Reversible Competitive MAO Inhibition Mechanism

Kinetic and reversibility studies on structurally optimized naphthamide derivatives (including compound 2c and 2g) have established that this chemical class operates via a reversible and competitive mechanism of MAO inhibition [1]. While the target compound N-(3,4-dichlorophenyl)-1-naphthamide itself has not undergone detailed kinetic characterization, its membership in the naphthamide structural class supports class-level inference of reversible, competitive inhibition behavior [2]. This mechanism contrasts with irreversible MAO inhibitors such as selegiline and rasagiline, which form covalent adducts with the enzyme active site and require de novo enzyme synthesis for recovery of activity [3].

Enzyme Kinetics Reversible Inhibition Competitive Inhibition

N-(3,4-Dichlorophenyl)-1-naphthamide: Research Applications


MAO-A Reference Compound for Screening

N-(3,4-dichlorophenyl)-1-naphthamide, with its documented MAO-A IC50 of 29.5 μM [1], serves as a moderate-potency reference control in MAO-A enzyme inhibition screening campaigns. Researchers developing novel MAO-A inhibitors can employ this compound as a benchmark to calibrate assay sensitivity and validate screening conditions, particularly in bovine brain mitochondria preparations where its activity has been empirically confirmed [2]. The compound's modest potency ensures it will not saturate the assay signal, allowing for clear differentiation between weak, moderate, and potent inhibitor candidates.

SAR Studies with Naphthamide MAO Inhibitors

The quantitative activity gap between N-(3,4-dichlorophenyl)-1-naphthamide (IC50 = 29.5 μM) [1] and optimized naphthamide hybrids such as compound 2c (IC50 = 0.294 μM) [2] provides a well-defined SAR baseline for medicinal chemistry optimization programs. Researchers can systematically modify the 3,4-dichlorophenyl substitution pattern, naphthalene core, or amide linker to probe structural determinants of MAO-A potency enhancement. The 100-fold potency differential establishes a clear optimization trajectory and enables quantitative assessment of synthetic modifications [3].

Selectivity Validation: Cholinergic vs. Monoaminergic Systems

The orthogonal target selectivity between N-(3,4-dichlorophenyl)-1-naphthamide (MAO-A inhibitor) [1] and N-(2,4-dichlorophenyl)-1-naphthamide (AChE/BChE inhibitor) [2] makes the 3,4-isomer valuable for validating target engagement specificity in dual-pathway neurological research. Investigators studying the intersection of monoaminergic and cholinergic dysfunction in Alzheimer's or Parkinson's disease can use this compound to selectively probe MAO-A contributions without confounding cholinergic effects, enabling cleaner interpretation of pathway-specific phenotypes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.